![molecular formula C21H16F2N4O B4376087 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(1-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B4376087.png)
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(1-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Overview
Description
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(1-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a synthetic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities, including antibacterial, cytotoxic, antifungal, and antitumor properties . The presence of fluorine atoms or fluoroalkyl groups in the molecule enhances its biological activity, metabolic stability, lipophilicity, and binding affinity to receptors .
Preparation Methods
The synthesis of 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(1-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group . The reaction is typically carried out in acetic acid, leading to the formation of 7-difluoromethylpyrazolo[1,5-a]pyrimidines . Alternatively, the use of trifluoroacetic acid predominantly forms 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives .
Chemical Reactions Analysis
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(1-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetic acid and trifluoroacetic acid . The major products formed from these reactions are 7-difluoromethylpyrazolo[1,5-a]pyrimidines and 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
This compound has been extensively studied for its diverse biological activities. It has shown potential as an antibacterial, cytotoxic, antifungal, and antitumor agent . Additionally, it has been identified as a potentially active antiviral compound through computer screening of millions of compounds . The presence of fluorine atoms or fluoroalkyl groups in the molecule enhances its biological activity, metabolic stability, lipophilicity, and binding affinity to receptors .
Mechanism of Action
The mechanism of action of 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(1-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The fluorine atoms or fluoroalkyl groups in the molecule increase its binding affinity to receptors, enhancing its biological activity . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
Similar compounds to 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(1-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE include other pyrazolo[1,5-a]pyrimidine derivatives such as ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate and ethyl 5-cyclopropyl-7-difluoromethylpyrazolo[1,5-a]pyrimidine-3-carboxylate . These compounds share similar synthetic routes and biological activities but differ in their specific substituents and resulting properties .
Properties
IUPAC Name |
5-cyclopropyl-7-(difluoromethyl)-N-naphthalen-1-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4O/c22-19(23)18-10-17(13-8-9-13)25-20-15(11-24-27(18)20)21(28)26-16-7-3-5-12-4-1-2-6-14(12)16/h1-7,10-11,13,19H,8-9H2,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKIRDRVOOAZSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=CC=CC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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